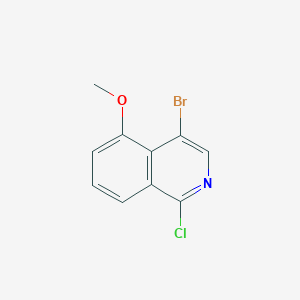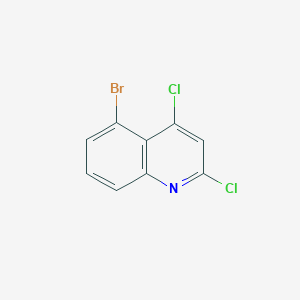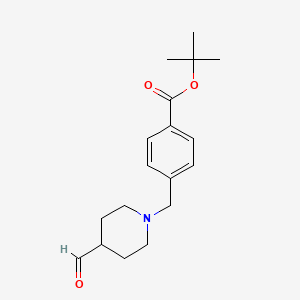
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
Vue d'ensemble
Description
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C18H25NO3 . It has a molecular weight of 303.4 . The compound is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is 1S/C18H25NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,13,15H,8-12H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a colorless to white to yellow solid or semi-solid or liquid or lump .Applications De Recherche Scientifique
1. Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound to Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, is an important intermediate in synthesizing small molecule anticancer drugs. Research indicates its role in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer, which is significant for cell growth and survival. Due to the resistance encountered in tyrosine kinase inhibitors, there's ongoing research to develop effective drugs using this compound that can overcome such resistance (Zhang et al., 2018).
2. Chemosensor Development
Research into fluorescent imidazole-based chemosensors highlights the use of derivatives of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. These compounds have shown effectiveness as reversible luminescent sensors for detecting cyanide and mercury ions. These findings have significant implications for environmental monitoring and safety applications (Emandi et al., 2018).
3. Synthesis of Pharmaceutical Intermediates
The tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a variant of the compound , has been researched for its potential in treating tumor viruses. It acts as a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib, highlighting its importance in pharmaceutical manufacturing (Hu et al., 2019).
4. Structural Analysis and Crystallography
In a study on the crystal structure of a drug molecule, form 4 of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, a related compound, was analyzed. This research is essential in the pharmaceutical industry for understanding the molecular structure and properties of drug compounds (Baias et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-[(4-formylpiperidin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,13,15H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHXPJCANICSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)
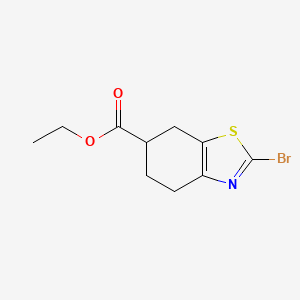
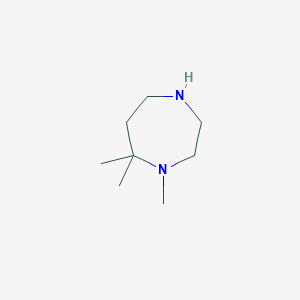
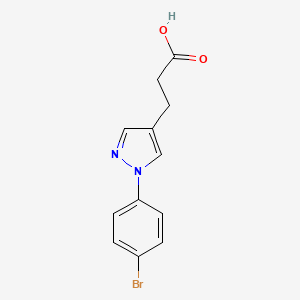

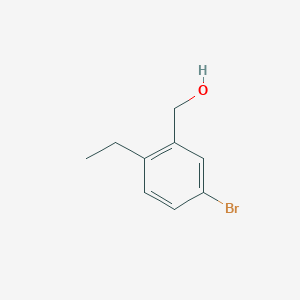
![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

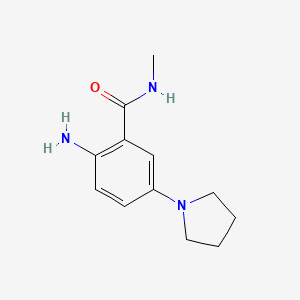
![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)

